![molecular formula C14H19FN4O2 B12443547 N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound that features a fluorophenyl group and a piperazine moiety. Compounds with these structural elements are often explored for their potential pharmacological activities, including applications in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a reaction with an appropriate acylating agent to form an intermediate.
Introduction of the Piperazine Moiety: The intermediate is then reacted with a piperazine derivative under suitable conditions, such as in the presence of a base and a solvent like dichloromethane.
Final Coupling: The resulting compound is coupled with ethanediamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety may play a role in binding to these targets, while the fluorophenyl group can influence the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide
- N-(4-bromophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide
- N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide
Uniqueness
N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
特性
分子式 |
C14H19FN4O2 |
|---|---|
分子量 |
294.32 g/mol |
IUPAC名 |
N'-(4-fluorophenyl)-N-(2-piperazin-1-ylethyl)oxamide |
InChI |
InChI=1S/C14H19FN4O2/c15-11-1-3-12(4-2-11)18-14(21)13(20)17-7-10-19-8-5-16-6-9-19/h1-4,16H,5-10H2,(H,17,20)(H,18,21) |
InChIキー |
LYPHWTRZRQEVLC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


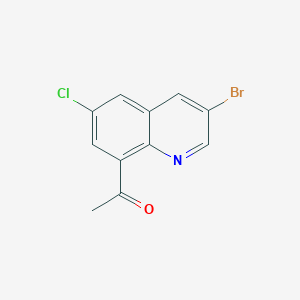
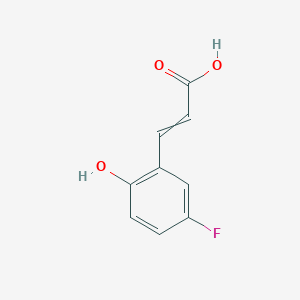
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
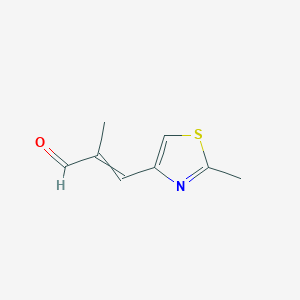
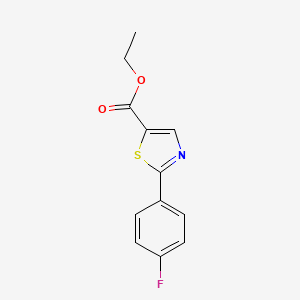

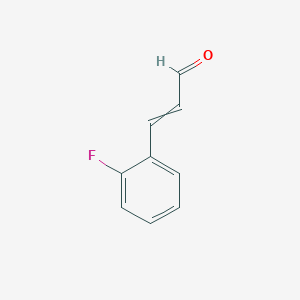
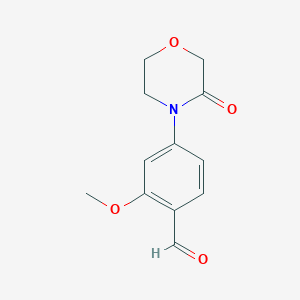
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)
![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
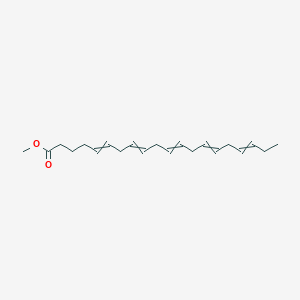
![[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)
